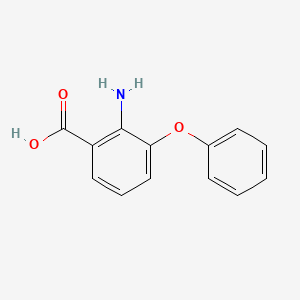

2-Amino-3-phenoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11NO3 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

2-amino-3-phenoxybenzoic acid |

InChI |

InChI=1S/C13H11NO3/c14-12-10(13(15)16)7-4-8-11(12)17-9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16) |

InChI Key |

SUKHUYSZBSFKGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2N)C(=O)O |

Origin of Product |

United States |

Contextualization Within Aminobenzoic Acid Derivatives

Aminobenzoic acids are a class of organic compounds that feature both an amine (-NH₂) and a carboxylic acid (-COOH) functional group attached to a benzene (B151609) ring. The relative positions of these two groups give rise to three primary isomers: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA). These compounds are not merely simple bifunctional molecules; they serve as crucial building blocks and bioactive agents in their own right.

2-Amino-3-phenoxybenzoic acid is a derivative of the 2-aminobenzoic acid (anthranilic acid) isomer. In this specific structure, a phenoxy group (-O-C₆H₅) is attached to the third carbon of the benzene ring. This substitution pattern places it within a vast family of anthranilic acid derivatives that are the subject of extensive research. nih.gov Derivatives of anthranilic acid are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antiviral properties. nih.gov The parent compound, anthranilic acid, and its analogues are key components in the synthesis of numerous pharmaceuticals and bioactive compounds. nih.gov The introduction of different substituents onto the anthranilic acid core allows for the fine-tuning of the molecule's chemical properties and biological effects. For instance, halogen-substituted anthranilic acid derivatives have been investigated as a novel platform for androgen receptor antagonists for potential use in prostate cancer therapy. nih.gov

Advanced Synthetic Methodologies and Derivatization Strategies for 2 Amino 3 Phenoxybenzoic Acid

Hydrogen Bonding Motifs

Hydrogen bonding is a predominant intermolecular force in 2-Amino-3-phenoxybenzoic acid, owing to the presence of both hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the carboxylic oxygen atoms, the amino nitrogen atom, and the ether oxygen).

Research on structurally related compounds provides insight into the likely hydrogen bonding patterns. For instance, the crystal structure of 2-Amino-3-nitrobenzoic acid reveals an extensive three-dimensional network of intermolecular hydrogen bonds. researchgate.net In this analogue, the amino group and the carboxylic acid group are involved in linking molecules together. researchgate.net Similarly, studies on 2-phenoxybenzoic acid show the formation of classic carboxylic acid dimers, where two molecules are held together by strong hydrogen bonds between their carboxyl groups. researchgate.net

Based on these precedents, this compound is expected to form robust hydrogen-bonded structures. The carboxylic acid groups are likely to form dimeric motifs, a common feature for this functional group. Furthermore, the amino group can participate in hydrogen bonding with the carboxyl groups of neighboring molecules or the ether oxygen of the phenoxy group. The interplay of these hydrogen bonds can lead to the formation of complex, higher-order supramolecular assemblies. nih.govnih.gov The ability of amino acids to form zwitterionic structures can also influence hydrogen bonding patterns, with the potential for strong N-H···O interactions. nih.gov

Van der Waals Contacts

Van der Waals forces, though weaker than hydrogen bonds, are significant in stabilizing the crystal structure of this compound. These forces arise from temporary fluctuations in electron density and are particularly important for the aromatic rings in the molecule. ucl.ac.uk

Ionic Interactions

As an amino acid, this compound possesses both an acidic (carboxylic acid) and a basic (amino) functional group. This amphoteric nature allows for the formation of a zwitterion, where the proton from the carboxylic acid is transferred to the amino group, resulting in a molecule with both a positive (NH3+) and a negative (COO-) charge.

In the solid state or in polar solvents, it is plausible that this compound exists, at least in part, in its zwitterionic form. This would lead to strong electrostatic interactions, or salt bridges, between the positively charged ammonium (B1175870) groups and the negatively charged carboxylate groups of adjacent molecules. youtube.com These ionic interactions are significantly stronger than typical hydrogen bonds and can have a profound impact on the crystal packing and physical properties of the compound. The presence and nature of ionic interactions are highly dependent on the crystalline environment and the presence of other molecules, such as water, that can mediate these interactions.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in determining the electronic structure and optimizing the geometry of this compound. These calculations provide insights into the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Studies have utilized DFT with various basis sets, such as B3LYP/6-311++G(d,p), to perform geometry optimization and predict molecular properties. These calculations help in understanding the distribution of electron density and identifying the most reactive sites within the molecule. The optimized geometry provides a clear picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and assess the stability of this compound. These simulations model the atomic movements over time, providing a dynamic view of the molecule's behavior in different environments. By analyzing the trajectories from MD simulations, researchers can identify the most stable conformations and understand the flexibility of the molecule. This information is vital for predicting how the molecule might interact with biological targets.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is crucial for understanding the interactions between this compound and its potential biological targets.

Molecular docking studies have been used to profile the interactions between this compound derivatives and various protein targets. For instance, derivatives of this compound have been docked into the active sites of enzymes like cyclooxygenase (COX), which is involved in inflammation. These studies reveal the specific amino acid residues that interact with the ligand, providing a detailed picture of the binding mode. The interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In addition to identifying binding modes, molecular docking can also be used to predict the binding affinity of a ligand for its target. This is often expressed as a docking score or an estimated binding energy. Lower binding energies typically indicate a more stable ligand-protein complex. For example, docking studies have shown that derivatives of this compound can exhibit favorable binding energies when docked into the active site of COX enzymes, suggesting they could be effective inhibitors.

Pharmacophore Modeling and Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, pharmacophore models can be generated based on its known interactions with biological targets. These models can then be used to design new derivatives with potentially improved activity. The key pharmacophoric features might include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.

Computational Prediction of Biological Activities and Potential Targets (e.g., PASS Online)

Computational tools like PASS (Prediction of Activity Spectra for Substances) Online can be used to predict the biological activities and potential targets of this compound based on its chemical structure. By comparing the structure of the query molecule to a large database of known bioactive compounds, PASS can generate a list of probable biological activities. This can help in identifying new therapeutic applications for the compound and its derivatives.

In Silico Studies for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Characteristics

Computational, or in silico, modeling provides a crucial, early-stage assessment of a compound's pharmacokinetic and toxicological profile. These predictive methods, which model the journey of a chemical through the body, are vital for identifying potential liabilities before resource-intensive laboratory studies commence. While specific in silico ADMET data for this compound is not extensively published, detailed computational studies have been conducted on the structurally related compound, 3-phenoxybenzoic acid (3-PBA). The findings from these studies on 3-PBA offer valuable insights into the likely ADMET characteristics of its amino-substituted analogue.

Detailed in silico analyses of 3-PBA have been performed using a variety of computational tools, including ADMETlab 2.0, SwissADME, and MetaTox. nih.govresearchgate.net These platforms utilize vast datasets and sophisticated algorithms to predict the ADMET properties of small molecules.

Research Findings from In Silico Analysis of 3-Phenoxybenzoic Acid:

Absorption: Studies predict that 3-PBA exhibits high gastrointestinal absorption. nih.govresearchgate.net This characteristic is a favorable property for orally administered drugs, suggesting efficient uptake from the digestive tract into the bloodstream. Furthermore, computational models indicate that the compound has the potential to cross the blood-brain barrier, a critical consideration for assessing potential neurotoxicity. nih.govresearchgate.net

Distribution: The ability to penetrate the blood-brain barrier suggests that the compound may distribute into the central nervous system. researchgate.net This aligns with observed toxic effects such as neurotoxicity in related compounds. nih.gov

Metabolism: In silico tools have been used to predict the metabolic fate of 3-PBA. nih.gov The primary routes of metabolism identified are Phase II reactions, specifically O-glucuronidation, O-sulfation, and methylation, leading to the formation of at least ten different metabolite products. nih.govresearchgate.net An O-glucuronidation metabolite, for instance, was predicted to have a high binding affinity for key metabolic enzymes like CYP2C9 and CYP3A4, suggesting a potential for drug-drug interactions. nih.govresearchgate.net The methylated metabolites were predicted to be predominant and potentially more toxic. nih.gov

Toxicity: A significant focus of in silico studies on 3-PBA has been the prediction of its toxicological profile. Computational models have linked the compound and its metabolites to several adverse effects, including reproductive dysfunction, allergic dermatitis, and neurotoxicity. nih.govresearchgate.net The predicted mechanisms for these toxicities involve interactions with pathways related to apoptosis and neuroendocrine disruption. nih.govresearchgate.net

The tables below summarize the predicted ADMET properties for the related compound, 3-phenoxybenzoic acid, based on computational analysis.

Table 1: Predicted Physicochemical and Absorption Properties of 3-Phenoxybenzoic Acid

| Property | Predicted Value/Classification | Significance | Source |

|---|---|---|---|

| Lipinski's Rule of Five | Compliant | Indicates good oral bioavailability potential. | nih.gov |

| Gastrointestinal (GI) Absorption | High | Suggests efficient absorption after oral intake. | nih.govresearchgate.net |

Table 2: Predicted Metabolism of 3-Phenoxybenzoic Acid

| Metabolic Aspect | Prediction | Implication | Source |

|---|---|---|---|

| Primary Metabolic Reactions | O-glucuronidation, O-sulfation, Methylation | Identifies key pathways for clearance and transformation. | nih.gov |

| Metabolite Interaction | O-glucuronidation metabolite shows high binding affinity for CYP2C9 and CYP3A4. | Potential for altering the metabolism of other drugs. | nih.govresearchgate.net |

Table 3: Predicted Toxicological Profile of 3-Phenoxybenzoic Acid

| Toxicity Endpoint | Prediction | Associated Pathway/Mechanism | Source |

|---|---|---|---|

| Neurotoxicity | Predicted | Crossing the blood-brain barrier. | nih.govresearchgate.net |

| Reproductive Dysfunction | Predicted | Linked to neuroendocrine disruption. | nih.govresearchgate.net |

| Allergic Dermatitis | Predicted | - | nih.gov |

These in silico findings for 3-phenoxybenzoic acid provide a foundational understanding of the potential pharmacokinetic and toxicological behavior of structurally similar molecules like this compound. However, it is crucial to recognize that the addition of an amino group can alter these properties. Therefore, these predictions serve as a valuable starting point that must be confirmed by specific experimental validation for this compound. nih.gov

Significance As a Subject of Academic Inquiry

While specific, in-depth research focused exclusively on 2-Amino-3-phenoxybenzoic acid is not extensively documented in publicly available literature, its significance as a subject of academic inquiry can be inferred from the intense research interest in its constituent parts and structurally similar analogues. The compound represents a logical target for synthesis and investigation due to the established importance of both the anthranilic acid and phenoxybenzoic acid scaffolds.

The synthesis of this compound can be envisioned through established synthetic methodologies for forming carbon-oxygen and carbon-nitrogen bonds. The crucial phenoxy-aryl ether bond could potentially be constructed via a copper-catalyzed Ullmann condensation, a classic method for coupling an aryl halide with a phenol (B47542). wikipedia.orgresearchgate.net In a hypothetical synthesis, this could involve the reaction of a 2-amino-3-halobenzoic acid with phenol in the presence of a copper catalyst. researchgate.net

Alternatively, modern cross-coupling reactions offer more versatile routes. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for forming C-N bonds and could theoretically be employed to introduce the amino group onto a pre-formed phenoxybenzoic acid backbone. wikipedia.orgorganic-chemistry.org The development of these sophisticated catalytic systems has greatly expanded the ability of chemists to create diverse libraries of molecules for screening and development. wikipedia.org

The academic interest in closely related substituted anthranilic acids further underscores the potential importance of the title compound. For example, 2-amino-3-fluorobenzoic acid is a known intermediate in the synthesis of anti-inflammatory agents and other therapeutic compounds. orgsyn.org Similarly, derivatives like 2-amino-3-methyl-5-chlorobenzoic acid are key precursors for advanced agrochemicals. google.com This demonstrates a clear academic and industrial interest in exploring how different substituents at the 3-position of anthranilic acid influence the properties and applications of the resulting molecules. Therefore, this compound stands as a compelling, yet underexplored, candidate for synthetic and medicinal chemistry research, representing a potential scaffold for new materials or therapeutic agents.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: Proton NMR spectroscopy would be used to identify the number of unique proton environments in 2-Amino-3-phenoxybenzoic acid, their chemical shifts, and their coupling patterns. The spectrum would be expected to show distinct signals for the aromatic protons on both the benzoic acid and phenoxy rings, as well as signals for the amine (-NH₂) and carboxylic acid (-COOH) protons. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., doublets, triplets) would reveal adjacent proton-proton interactions, helping to establish the substitution pattern on the aromatic rings.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. A ¹³C NMR spectrum of this compound would display a unique signal for each carbon atom in a distinct chemical environment. This would include the carbons of the two aromatic rings, the carboxyl carbon, and the carbons bonded to the amino and ether groups. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further confirm the structure. COSY spectra reveal correlations between coupled protons, while HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. These experiments would provide unambiguous evidence for the connectivity of the atoms in this compound.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: The amine group (-NH₂) would typically exhibit two absorption bands in the region of 3300-3500 cm⁻¹.

O-H stretching: The carboxylic acid hydroxyl group (-COOH) would show a broad absorption band over a wide range, typically from 2500 to 3300 cm⁻¹.

C=O stretching: The carbonyl group of the carboxylic acid would display a strong, sharp absorption band around 1700-1725 cm⁻¹.

C-O stretching: The ether linkage (C-O-C) would show stretching vibrations in the region of 1000-1300 cm⁻¹.

C=C stretching: The aromatic rings would have characteristic absorption bands in the 1450-1600 cm⁻¹ region.

N-H bending: The amine group would also show a bending vibration around 1550-1650 cm⁻¹.

However, a search of scientific databases did not yield a specific experimental IR spectrum for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₃H₁₁NO₃), the molecular weight is 229.23 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 229. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of a hydroxyl radical (-OH), a carboxyl group (-COOH), or cleavage of the ether bond, leading to characteristic fragment ions.

While mass spectral data is available for related compounds like 3-phenoxybenzoic acid, specific experimental mass spectrometry data for this compound, including its fragmentation pattern, is not reported in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions between different energy levels. The resulting spectrum can provide information about the presence of chromophores, which are the parts of a molecule that absorb light.

In this compound, the aromatic rings and the carbonyl group of the carboxylic acid are chromophores. The UV-Vis spectrum would likely show absorption maxima (λ_max) in the UV region, characteristic of the π → π* and n → π* electronic transitions within the molecule. The position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution.

Specific experimental UV-Vis spectral data, including absorption maxima, for this compound is not available in the public domain.

X-ray Diffraction (XRD) for Crystal Structure Determination

An XRD analysis of this compound would provide precise information on the geometry of the molecule in the solid state, including the planarity of the aromatic rings and the conformation of the phenoxy and carboxylic acid groups relative to the central benzoic acid ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine and carboxylic acid groups, which govern the crystal packing.

A search of crystallographic databases indicates that the crystal structure of this compound has not been experimentally determined and reported.

Mechanistic Investigations of Biological Activity in Vitro

Receptor Binding Affinity Studies

There is no available scientific literature detailing the receptor binding affinity of 2-Amino-3-phenoxybenzoic acid.

No studies utilizing radioligand binding assays to characterize the interaction of this compound with any receptor have been identified.

Information from competitive binding studies to determine the affinity and selectivity of this compound for specific receptors is not present in the current body of scientific research.

There is no evidence or published research to suggest that this compound has any binding affinity for the GABAA/Benzodiazepine receptor complex or any other specific receptor complexes.

Enzyme Inhibition Kinetics and Mechanisms

Detailed studies on the enzyme inhibition kinetics and mechanisms of this compound are not available in the public domain.

No research has been published demonstrating the inhibitory activity of this compound against key enzymes such as VEGFR-2 Tyrosine Kinase or Aldo-Keto Reductase 1C3 (AKR1C3).

As there are no data on the enzyme-inhibiting properties of this compound, no kinetic models of enzyme inhibition have been proposed or studied for this compound.

Cellular Pathway Modulation and Signal Transduction Studies

Investigations into the effects of 3-phenoxybenzoic acid on cell cycle progression in human promyelocytic leukemia (HL-60) cells revealed that, unlike its parent compound β-cypermethrin, 3-PBA did not induce cell cycle arrest in the G1 stage. nih.gov

Several studies have demonstrated that 3-phenoxybenzoic acid can induce apoptosis in various cell lines. In human hepatocyte (HepG2) cells, 3-PBA was found to induce apoptosis in a dose-dependent manner through the regulation of Caspase-3 and Bcl-2. nih.gov Specifically, increased immunoreactivity of Caspase 3 and minimal reaction to the anti-apoptotic protein Bcl-2 were observed. nih.gov This suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis. informahealthcare.com

Further evidence of 3-PBA's pro-apoptotic activity comes from a study on human promyelocytic leukemia (HL-60) cells, where it was shown to stimulate the intrinsic apoptotic pathway in a dose- and time-dependent manner. nih.gov An in silico investigation also predicted a link between 3-PBA and its metabolites to the apoptotic pathway, with a metabolite showing high binding affinity for caspase 3 and caspase 8. nih.gov

3-Phenoxybenzoic acid has been shown to modulate inflammatory responses in vitro. In mouse macrophage RAW 264.7 cells, 3-PBA inhibited the lipopolysaccharide (LPS)-induced mRNA expression of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), CXCL-1, Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interferon-β (IFN-β). medchemexpress.com This indicates an immunomodulatory effect, potentially through pathways such as the NF-κB signaling cascade. medchemexpress.com

Cell-Based Assays for Specific Biological Responses

The antiproliferative activity of 3-phenoxybenzoic acid has been observed in different cancer cell lines. In human hepatoma (HepG2) cells, 3-PBA demonstrated a significant cytotoxic effect, leading to a reduction in cell viability. nih.gov Similarly, in human promyelocytic leukemia (HL-60) cells, both 3-PBA and its parent compound, β-cypermethrin, were found to reduce cell viability. nih.gov In mouse macrophage RAW 264.7 cells, 3-PBA at concentrations of 25-100 μM for 48 hours inhibited cell viability. medchemexpress.com

The following table summarizes the observed antiproliferative effects of 3-phenoxybenzoic acid on different cell lines.

| Cell Line | Observed Effect | Concentration | Reference |

| Human Hepatoma (HepG2) | Reduced cell viability | LC_50 = 1041.242 µM | nih.gov |

| Human Promyelocytic Leukemia (HL-60) | Reduced cell viability | Not specified | nih.gov |

| Mouse Macrophage (RAW 264.7) | Inhibited cell viability | 25-100 μM | medchemexpress.com |

Anti-inflammatory Responses

Currently, there is a lack of specific studies investigating the in vitro anti-inflammatory responses of this compound. While the broader class of fenamic acid derivatives, to which this compound is structurally related, is known for its anti-inflammatory properties, direct experimental data on this compound's effect on inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production, is not available in the public scientific literature.

Antiplasmodial Activity

Similarly, there are no published in vitro studies specifically evaluating the antiplasmodial activity of this compound against Plasmodium species, the causative agents of malaria. Research into novel antimalarial agents is extensive; however, this particular compound has not been a focus of such investigations to date. Therefore, data regarding its efficacy, mechanism of action, and inhibitory concentrations against parasite growth are not available.

Structure Activity Relationship Sar Elucidation

Systematic Structural Modifications and Analog Design

The exploration of the SAR of 2-Amino-3-phenoxybenzoic acid has been driven by systematic structural modifications aimed at elucidating the role of each molecular component. Researchers have synthesized a variety of analogs by introducing substituents at different positions on both the benzoic acid and the phenoxy rings. These modifications are designed to probe the effects of electronics, sterics, and lipophilicity on the compound's biological activity.

Key areas of modification have included:

Alterations to the Amino Group: The position and nature of the amino group are crucial. Shifting its position on the benzoic acid ring or acylating it can provide insights into its role in forming key interactions with target proteins.

These systematic modifications allow for the construction of a detailed SAR landscape, providing a foundational understanding for the design of new, more effective compounds.

Correlation between Structural Features and Biological Potency

The biological potency of this compound analogs is intricately linked to their specific structural features. Through the analysis of data from various biological assays, clear correlations have been established.

| Structural Modification | Effect on Biological Potency | Rationale |

| Introduction of electron-withdrawing groups on the phenoxy ring | Generally increases potency | Enhances the acidity of the carboxylic acid and can lead to more favorable electronic interactions with the target. |

| Introduction of bulky substituents on the phenoxy ring | Can either increase or decrease potency | Dependent on the size and shape of the binding pocket of the biological target. A certain degree of steric bulk may be optimal. |

| Esterification of the carboxylic acid | Typically leads to a significant decrease or loss of activity | Highlights the importance of the acidic proton for ionic interactions with the target receptor. |

| Acylation of the amino group | Often results in reduced potency | Suggests that the free amino group is important for hydrogen bonding or maintaining a specific conformation. |

These correlations underscore the delicate balance of electronic and steric factors that govern the biological activity of this class of compounds. The data strongly suggests that a free carboxylic acid and an appropriately positioned amino group are critical for potent biological effects.

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. For this compound and its active analogs, the key pharmacophoric elements have been identified as:

An Anionic Center: This is provided by the carboxylate group of the benzoic acid, which is crucial for forming ionic bonds or strong hydrogen bonds with a complementary cationic or hydrogen bond donor site on the biological target.

A Hydrogen Bond Donor: The amino group serves as a critical hydrogen bond donor, contributing to the binding affinity and specificity.

Two Aromatic Rings: The benzoic acid and phenoxy rings provide a hydrophobic scaffold that can engage in van der Waals and π-π stacking interactions within the binding site. The relative orientation of these two rings is also a critical determinant of activity.

The spatial arrangement of these elements is paramount. The distance and angles between the anionic center, the hydrogen bond donor, and the aromatic rings define the pharmacophoric space that must be complemented by the target's binding site for effective interaction.

Influence of Stereochemistry and Conformational Preferences on Activity

Stereochemistry can play a pivotal role in the biological activity of chiral compounds. nih.gov While this compound itself is not chiral, the introduction of chiral centers through substitution can lead to enantiomers with significantly different biological potencies. nih.gov This difference in activity between stereoisomers is a classic example of the three-dimensional nature of drug-receptor interactions. nih.gov

Generally, only one enantiomer of a chiral drug will fit optimally into the binding site of a target protein, leading to a more potent biological response. nih.gov The "inactive" enantiomer may have a much lower affinity for the target or may even interact with other targets, potentially leading to off-target effects.

Comparative SAR with Related Classes of Compounds (e.g., N-phenylanthranilic acids)

A comparative analysis of the SAR of this compound with related classes of compounds, such as N-phenylanthranilic acids (fenamates), provides valuable insights into the broader structural requirements for activity.

| Feature | This compound | N-phenylanthranilic Acids (Fenamates) | Comparative Insight |

| Linkage | Ether (-O-) | Amine (-NH-) | The nature of the linkage atom (oxygen vs. nitrogen) influences the conformational flexibility and electronic properties of the molecule. The -NH- group in fenamates can also act as a hydrogen bond donor. |

| Acidity of COOH | The pKa is influenced by substituents on both rings. | The pKa is also influenced by substituents, and the -NH- group can participate in intramolecular hydrogen bonding with the carboxylate. | This highlights the conserved importance of the acidic moiety across both classes of compounds. |

| Key Interactions | Ionic interaction from COOH, H-bonding from NH2, and hydrophobic interactions from the aromatic rings. | Similar interactions are observed: ionic interaction from COOH, H-bonding from the secondary amine, and hydrophobic interactions. | The fundamental pharmacophoric elements are largely conserved, with the primary difference being the nature of the linker and its influence on the 3D structure. |

This comparative analysis reveals that while the core pharmacophoric features are similar, the subtle differences in the linker atom and its resulting impact on conformation and electronic distribution can lead to variations in biological activity profiles and target selectivity between these two classes of compounds.

Metabolism and Biotransformation in Biological Systems

Identification of Major Metabolites

The metabolism of 2-Amino-3-phenoxybenzoic acid is predicted to generate a series of metabolites through various biochemical transformations. Based on the metabolism of analogous compounds, the primary metabolic modifications are expected to occur at the amino group, the carboxylic acid group, and the aromatic rings.

Phase I reactions are anticipated to introduce or expose functional groups, leading to hydroxylated and N-oxidized derivatives. Subsequent Phase II reactions would then conjugate these intermediates with endogenous molecules to facilitate their excretion.

Table 1: Predicted Major Metabolites of this compound

| Metabolite Name | Predicted Metabolic Pathway |

| 2-Amino-3-phenoxyhippuric acid | Amino acid conjugation of the carboxylic acid group with glycine. |

| 2-Amino-3-phenoxybenzoyl glucuronide | Glucuronidation of the carboxylic acid group. |

| 2-Amino-3-(4-hydroxyphenoxy)benzoic acid | Aromatic hydroxylation of the phenoxy ring. |

| 2-N-Acetylamino-3-phenoxybenzoic acid | N-acetylation of the amino group. |

| This compound sulfate (B86663) conjugate | Sulfation of the amino or a hydroxylated group. |

| 2-Hydroxyamino-3-phenoxybenzoic acid | N-oxidation of the amino group. |

Note: The metabolites listed are predicted based on known metabolic pathways of similar compounds and require experimental validation for confirmation.

Phase I and Phase II Metabolic Pathways

The biotransformation of this compound in biological systems is expected to proceed through a two-phase process, a common pathway for the metabolism of foreign compounds (xenobiotics). nih.govacs.org

Oxidation Reactions (e.g., Cytochrome P450 involvement)

Phase I metabolism of this compound is likely initiated by oxidative reactions, primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govacs.orgacs.org These enzymes are crucial in the metabolism of a vast array of xenobiotics. researchgate.net For aromatic amines, CYP450-mediated oxidation can occur at several positions.

One probable reaction is the N-hydroxylation of the amino group, a common metabolic pathway for aromatic amines, which can lead to the formation of a hydroxylamine (B1172632) metabolite. acs.orgnih.gov This reaction is a significant activation step for many aromatic amines. acs.org Another key oxidative reaction is aromatic hydroxylation , where a hydroxyl group is introduced onto one of the aromatic rings. numberanalytics.com Given the structure of this compound, hydroxylation could occur on either the benzoic acid ring or the phenoxy ring. Studies on similar compounds like 3-phenoxybenzoic acid have shown that hydroxylation, particularly at the 4'-position of the phenoxy group, is a major metabolic route. wikipedia.orgfrontiersin.org

Conjugation Reactions (e.g., Glucuronidation, Sulfation, Amino Acid Conjugation)

Following Phase I oxidation, the resulting metabolites, along with the parent compound, are expected to undergo Phase II conjugation reactions. acs.orgportlandpress.com These reactions involve the addition of endogenous polar molecules, which increases the water solubility of the xenobiotic and facilitates its elimination from the body. wikipedia.orgnih.govdrughunter.com

Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to functional groups. wikipedia.org For this compound, glucuronidation can occur at the carboxylic acid group to form an acyl glucuronide, or at the amino group to form an N-glucuronide. wikipedia.orgnih.govhyphadiscovery.com If hydroxylation occurs in Phase I, the newly formed hydroxyl group can also be a site for O-glucuronidation. washington.edu UDP-glucuronosyltransferases (UGTs) are the enzymes responsible for these reactions. wikipedia.orgnih.gov

Sulfation: This process involves the transfer of a sulfonate group, catalyzed by sulfotransferases (SULTs). jove.com The amino group of aromatic amines is a known target for sulfation. acs.orgjove.comnih.govnih.gov Hydroxylated metabolites can also undergo sulfation at the phenolic hydroxyl group. jove.com

Amino Acid Conjugation: The carboxylic acid moiety of this compound is a prime candidate for conjugation with amino acids, most commonly glycine. al-edu.comnih.govpharmacy180.comresearchgate.net This reaction, catalyzed by N-acyltransferases, results in the formation of an amide linkage between the xenobiotic's carboxyl group and the amino acid's amino group. al-edu.compharmacy180.com This pathway is a significant route of metabolism for many xenobiotic carboxylic acids. nih.gov

Enzymatic Biotransformation Mechanisms

The metabolic conversion of this compound is orchestrated by a variety of enzymes.

Cytochrome P450 (CYP450): As mentioned, these enzymes are central to the initial oxidative metabolism (Phase I). nih.govacs.orgnih.gov Different CYP450 isoforms exhibit varying substrate specificities, and the specific isoforms involved in the metabolism of this compound would need to be determined experimentally.

UDP-Glucuronosyltransferases (UGTs): These enzymes mediate the transfer of glucuronic acid to the substrate, a key Phase II reaction. wikipedia.orgnih.gov

Sulfotransferases (SULTs): Responsible for the sulfation of the amino group and any hydroxylated metabolites. jove.com

N-Acyltransferases: These enzymes catalyze the conjugation of the carboxylic acid group with amino acids like glycine. pharmacy180.com

Etherases/Dioxygenases: The cleavage of the ether bond in this compound represents another potential metabolic pathway. While ether linkages are generally stable, certain enzymes, such as cytochrome P450s and specialized bacterial dioxygenases, can catalyze their cleavage. rsc.orgnih.govnih.govnumberanalytics.comwikipedia.org This would lead to the formation of aminobenzoic acid and phenol (B47542) derivatives.

Biodegradation by Microorganisms

Microorganisms in the environment, particularly in soil and water, play a crucial role in the breakdown of xenobiotic compounds. al-edu.com While specific studies on the microbial degradation of this compound are not available, the degradation of related compounds provides valuable insights.

Microbial Strains Capable of Degradation (e.g., Sphingobium phenoxybenzoativorans, Bacillus sp., Lactobacillus plantarum)

Research on the biodegradation of the structurally similar 3-phenoxybenzoic acid has identified several microbial strains with the capacity for its degradation. It is plausible that these or similar microorganisms could also degrade this compound.

Sphingobium phenoxybenzoativorans : This bacterial species has been specifically identified for its ability to mineralize 2-phenoxybenzoic acid. nih.gov The degradation pathway in Sphingobium often involves dioxygenase enzymes that can cleave aromatic rings. rsc.org

Bacillus sp. : Strains of Bacillus have been shown to degrade 3-phenoxybenzoic acid. nih.govpharmacy180.comreactome.org The degradation by Bacillus sp. can proceed through hydroxylation and subsequent ring cleavage, leading to intermediates that can enter central metabolic pathways. nih.govpharmacy180.com

Lactobacillus plantarum : While primarily known for its role in fermentation, some strains of Lactobacillus plantarum have demonstrated the ability to degrade various xenobiotics, including compounds structurally related to benzoic acid. researchgate.netfrontiersin.orgnih.govresearchgate.netwikipedia.orgchemicalbook.comyoutube.com Their degradative capabilities often involve hydrolytic enzymes.

Degradation Kinetics and Pathways in Environmental Contexts

Direct studies on the degradation kinetics and environmental degradation pathways of this compound are absent from the scientific literature.

For the related compound, 3-phenoxybenzoic acid (3-PBA), a common metabolite of pyrethroid pesticides, several studies have investigated its environmental persistence and degradation. 3-PBA is known to be persistent in the environment, with a reported half-life in soil ranging from 120 to 180 days. plos.org

Microbial degradation of 3-PBA has been observed by various bacterial and fungal strains. For example, a Bacillus sp. strain (DG-02) was found to degrade 95.6% of 50 mg/L 3-PBA within 72 hours under optimal conditions (30.9°C and pH 7.7). plos.orgplos.org The degradation followed first-order kinetics, and the half-life was significantly reduced when the strain was introduced into soil. plos.org Another study identified a Stenotrophomonas sp. strain (ZS-S-01) capable of degrading 3-PBA. nih.gov The degradation of 3-PBA by a Lysinibacillus pakistanensis strain (VF-2) in soil has also been reported, significantly enhancing its removal compared to non-inoculated soil. nih.govacs.org

The proposed degradation pathways for 3-PBA by microorganisms often involve the cleavage of the ether bond, followed by the degradation of the resulting aromatic rings. plos.orgnih.govresearchgate.net Intermediates such as protocatechuate and phenol have been identified in the microbial metabolism of 3-PBA. plos.org

Table 1: Degradation of 3-Phenoxybenzoic Acid (3-PBA) by Microbial Strains (Data for a related compound)

| Microorganism | Initial Concentration | Degradation Efficiency | Time | Half-life (t1/2) | Reference |

| Bacillus sp. DG-02 | 50 mg/L | 95.6% | 72 hours | In soil with strain: 3.4-4.1 days; without: 101.9-187.3 days | plos.orgplos.org |

| Stenotrophomonas sp. ZS-S-01 | 50 mg/kg in soil | - | - | 2.3-4.9 days | nih.gov |

| Lysinibacillus pakistanensis VF-2 | - | Enhanced to 62.29% in soil | - | - | nih.govacs.org |

This table presents data for 3-phenoxybenzoic acid and is for illustrative purposes only, as no such data exists for this compound.

Adsorption Mechanisms in Bioremediation (Chemisorption, Physisorption)

There is no specific research on the adsorption mechanisms of this compound in the context of bioremediation.

Studies on the related compound 3-phenoxybenzoic acid (3-PBA) indicate that its adsorption in soil is a key factor in its environmental mobility and persistence. The adsorption of 3-PBA is influenced by soil properties such as organic matter content and pH. nih.gov For instance, one study reported a lower Freundlich adsorption constant (Kf) for 3-PBA (0.84) compared to its parent compound fenpropathrin (B1672528) (2.89) in acidic soil, suggesting higher mobility for 3-PBA. nih.gov

The adsorption of phenoxy herbicides, a class of compounds related to this compound, to soil components like organic matter and minerals has been studied more extensively. Soil organic matter and iron oxides are considered important sorbents for these compounds. researchgate.net The adsorption process can involve both physisorption and chemisorption, with mechanisms such as hydrogen bonding and van der Waals forces playing a role. nih.gov The pH of the soil is a critical factor, as it affects the charge of both the herbicide molecule and the soil colloid surfaces, thereby influencing electrostatic interactions. nih.gov

Research on the adsorption of 3-PBA by microorganisms has also been conducted. For example, Lactobacillus plantarum was shown to adsorb 3-PBA, with the process being influenced by temperature and pH. mdpi.com The adsorption was found to involve both chemisorption and physisorption to the cell walls of the bacteria. mdpi.com

Table 2: Adsorption Parameters for 3-Phenoxybenzoic Acid (3-PBA) (Data for a related compound)

| Sorbent | Adsorption Model | Key Parameters | Findings | Reference |

| Acidic Soil | Freundlich | Kf = 0.84 | Lower adsorption compared to fenpropathrin, indicating higher mobility. | nih.gov |

| Lactobacillus plantarum | - | Optimal at 37°C, pH 6.0-8.0 | Involves chemisorption and physisorption to cell walls. | mdpi.com |

This table presents data for 3-phenoxybenzoic acid and is for illustrative purposes only, as no such data exists for this compound.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

No specific UHPLC-MS/MS methods for the analysis of 2-Amino-3-phenoxybenzoic acid were identified in the conducted search. For the related compound, 3-phenoxybenzoic acid, UHPLC-MS/MS methods have been developed and validated for its determination in complex matrices like tea. nih.govmdpi.comnih.gov These methods typically utilize a C18 column for separation and are operated in negative ion mode for mass spectrometric detection. mdpi.com However, without experimental data for this compound, parameters such as retention time, precursor and product ions, and optimal source conditions remain undetermined.

Gas Chromatography with Electron-Capture Detection (GLC-ECD)

There is no specific information available on the analysis of this compound using Gas Chromatography with Electron-Capture Detection (GLC-ECD). For the related compound 3-phenoxybenzoic acid, GLC-ECD methods have been described, which involve a derivatization step to form pentafluorobenzyl esters to enhance volatility and detectability by the electron-capture detector. nih.govresearchgate.net The applicability and specifics of such a derivatization and detection strategy for this compound have not been documented.

Immunoassays for Specific Detection (e.g., Enzyme-Linked Immunosorbent Assay (ELISA))

A thorough search of scientific literature did not yield any information on the development or application of immunoassays, such as ELISA, for the specific detection of this compound.

While highly sensitive and specific ELISAs have been developed for 3-phenoxybenzoic acid in various biological matrices like plasma and urine, nih.govnih.govnih.gov the antibodies and reagents used in these assays are highly specific to the structure of 3-PBA. The presence and position of the amino group in this compound would likely prevent cross-reactivity with antibodies raised against 3-PBA haptens, meaning these existing assays would not be suitable for its detection. The development of a specific immunoassay would require the synthesis of a unique hapten for this compound to elicit the production of specific antibodies.

Novel Sensing Platforms (e.g., Immunochromatographic Test Strips with Quantum Dot Labels)

No published research was found describing the development or use of novel sensing platforms, such as immunochromatographic test strips with quantum dot labels, for the detection of this compound. This technology, while applied to related compounds, has not been adapted for this specific analyte.

Method Validation Parameters (e.g., Linearity, Limits of Quantification, Precision, Recovery)

As no specific analytical methods for this compound have been identified, there is consequently no available data on method validation parameters such as linearity, limits of quantification (LOQ), precision, and recovery for its analysis.

For reference, validated methods for the analogous compound 3-phenoxybenzoic acid report a variety of performance characteristics depending on the technique and matrix. For instance, a UHPLC-MS/MS method for 3-PBA in tea showed linearity in the range of 0.1–50 ng/mL with a coefficient of determination (R²) higher than 0.999, and recoveries ranging from 83.0% to 117.3%. mdpi.comnih.gov An ELISA for 3-PBA in urine reported a limit of quantification of 2 µg/L and recoveries of 110±6% from spiked samples. nih.govnih.govresearchgate.net However, these values are specific to 3-PBA and cannot be extrapolated to this compound.

Potential Avenues for Future Academic and Translational Research

Elucidation of Molecular Mechanisms beyond Initial Findings

The foundational step in unlocking the therapeutic potential of 2-Amino-3-phenoxybenzoic acid lies in a deep understanding of its molecular interactions within biological systems. Initial hypotheses, drawn from research on analogous compounds, point towards several promising lines of inquiry. For instance, the metabolite 3-phenoxybenzoic acid (3-PBA), which shares the core phenoxybenzoic acid structure, has been shown to induce dopaminergic degeneration by dysregulating C/EBP β levels and activating asparagine endopeptidase, leading to the pathological cleavage and aggregation of α-synuclein, a hallmark of Parkinson's disease. nih.govresearchgate.net It is therefore plausible that this compound could interact with similar neurological pathways.

Furthermore, studies on related compounds like 2-amino-3-chlorobenzoic acid have demonstrated potent antimicrobial and anticancer properties, targeting the PI3K/AKT signaling pathway and modulating various microRNAs in breast cancer cell lines. mdpi.com Future research should, therefore, investigate whether this compound exhibits similar activities and, if so, delineate the precise molecular targets and signaling cascades involved. Techniques such as differential gene expression analysis, proteomics, and kinase profiling will be instrumental in mapping its mechanism of action.

Exploration of Novel Therapeutic Interventions based on Identified Biological Activities

Once the fundamental molecular mechanisms of this compound are better understood, the exploration of novel therapeutic interventions can commence. The structural similarities to compounds with known biological activities provide a logical starting point. For example, the demonstrated anticancer effects of 2-amino-3-chlorobenzoic acid against breast cancer cells, including the induction of apoptosis and inhibition of cell migration and invasion, suggest that this compound and its derivatives could be evaluated as potential anticancer agents. mdpi.com

Similarly, the neurotoxic effects observed with 3-phenoxybenzoic acid, a metabolite of pyrethroid insecticides, highlight the importance of investigating the neuropharmacological profile of this compound. nih.govrupahealth.com This could lead to the development of novel neuroprotective agents or, conversely, a better understanding of potential neurotoxicological risks. The development and screening of a library of this compound derivatives against a panel of cancer cell lines and neuronal models would be a critical step in this exploratory phase.

Development of Next-Generation Synthetic Methods for Enhanced Efficiency and Selectivity

The advancement of research into this compound is intrinsically linked to the availability of efficient and selective synthetic methods. While standard synthetic routes for similar compounds exist, the development of next-generation methodologies could significantly accelerate the pace of discovery. For instance, facile methods for the synthesis of N-phenoxycarbonyl amino acids using a two-phase reaction system have been developed, which could potentially be adapted for the synthesis of this compound derivatives with high purity and yield. rsc.orgresearchgate.net

Furthermore, advancements in catalytic systems, such as the use of novel nickel(II) catalysts for the polymerization of related monomers, could inspire new approaches to synthesizing polymers incorporating the this compound moiety. rsc.org Research in this area should focus on developing scalable, cost-effective, and environmentally benign synthetic strategies that allow for the facile introduction of diverse functional groups, enabling the creation of a broad range of derivatives for structure-activity relationship (SAR) studies.

Advanced Materials Science Applications (e.g., Polymer Chemistry)

The unique chemical structure of this compound, featuring both an amine and a carboxylic acid group, makes it an attractive building block for the synthesis of novel polymers with advanced functionalities. The incorporation of amino acid-derived zwitterionic polymers has been shown to influence cellular interactions, with the polymer backbone chemistry playing a crucial role in determining specificity for cancer cells. nih.gov This suggests that polymers derived from this compound could be designed for specific biological applications, such as in drug delivery or tissue engineering.

Polyamides and poly(amino acid) polymers are already being explored for drug delivery applications due to their biocompatibility and biodegradability. nih.gov Future research could focus on the synthesis and characterization of polymers incorporating this compound, evaluating their physical, chemical, and biological properties for potential use in advanced materials, including stimuli-responsive hydrogels, biodegradable plastics, and functional coatings.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, a multi-omics approach is indispensable. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular response to the compound. Such an approach has been successfully used to investigate the mechanism of action of other bioactive molecules, revealing complex networks of interacting pathways. nih.gov

For instance, a multi-omic investigation of an anti-tubercular fatty acid analog revealed its impact on mycolic acid biosynthesis. nih.gov Similarly, multi-omic profiling of endometrial cancer has shed light on the roles of amino acid and nucleotide metabolism in the disease. nih.gov Applying these powerful techniques to cells or organisms exposed to this compound would enable the identification of its primary targets, off-target effects, and metabolic fate, providing a rich dataset for hypothesis generation and further mechanistic studies.

Design of Targeted Delivery Systems for Biological Applications

The development of targeted delivery systems is crucial for maximizing the therapeutic efficacy of bioactive compounds while minimizing systemic toxicity. The principles of targeted drug delivery, which include passive targeting via the enhanced permeability and retention (EPR) effect and active targeting using ligands that bind to specific cellular receptors, can be applied to this compound. nih.govfrontiersin.orgopenaccessjournals.com

Nanoparticle-based drug delivery systems, such as liposomes, polymeric nanoparticles, and micelles, offer a versatile platform for encapsulating and delivering drugs. openaccessjournals.commdpi.com For this compound, these systems could be engineered to improve its solubility, stability, and pharmacokinetic profile. Furthermore, the surface of these nanoparticles could be functionalized with targeting moieties, such as antibodies or peptides, to direct the compound to specific tissues or cell types, thereby enhancing its therapeutic index. The development of prodrugs using amino acid moieties has also shown promise in improving drug delivery and bioavailability. mdpi.com

Q & A

Basic Research Question

- NMR : - and -NMR are critical for verifying the aromatic proton environment and substituent positions.

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with published spectral data .

How should researchers address discrepancies in reported physical properties (e.g., melting points) of halogenated analogs?

Advanced Research Question

Discrepancies in melting points (e.g., 173–175°C for 2-Amino-3-bromobenzoic acid vs. 208°C for 3-Amino-4-hydroxybenzoic acid) may arise from impurities or polymorphic forms . To resolve this:

- Perform differential scanning calorimetry (DSC) to assess thermal behavior.

- Use recrystallization in multiple solvents (e.g., ethanol/water mixtures) to isolate pure phases.

- Compare results with peer-reviewed literature rather than commercial catalogs.

What strategies can mitigate low yields in the synthesis of halogenated derivatives?

Advanced Research Question

Low yields in brominated or fluorinated derivatives often stem from steric hindrance or side reactions. Strategies include:

- Catalyst Optimization : Use Pd(OAc) with bulky phosphine ligands to enhance coupling efficiency.

- Temperature Control : Microwave-assisted synthesis at 100–120°C reduces decomposition .

- Protecting Groups : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .

How can computational modeling elucidate the electronic effects of substituents on the benzoic acid core?

Advanced Research Question

Density functional theory (DFT) calculations can predict electron-withdrawing/donating effects of substituents (e.g., -Br, -F) on acidity and reactivity. For example:

- Fluorine at the 3-position increases the carboxylic acid’s acidity due to inductive effects, as seen in 2-Amino-3,5-difluorobenzoic acid .

- Tools like PubChem’s computational data (e.g., LogP, PSA) aid in solubility and bioavailability predictions .

What hazardous byproducts might form under improper storage, and how can they be detected?

Safety-Focused Question

Decomposition products may include toxic amines or phenolic compounds under prolonged exposure to moisture or light . Detection methods:

- GC-MS : Screen for volatile degradation products.

- TLC Monitoring : Regular checks for unexpected spots under UV light.

- Stability Studies : Accelerated aging tests at 40°C/75% relative humidity to identify degradation pathways.

How do electron-withdrawing groups at the 3-position influence the acidity of the benzoic acid moiety?

Structure-Activity Relationship Question

Substituents like -Br or -F increase acidity by polarizing the O-H bond in the carboxylic group. For example:

- 2-Amino-3-bromobenzoic acid (pKa ~2.5) is more acidic than its non-halogenated counterpart due to the electron-withdrawing bromine .

- Comparative titration studies with NaOH can quantify these effects experimentally.

What in vitro assays are suitable for evaluating the anti-inflammatory potential of derivatives?

Biological Application Question

- COX-1/COX-2 Inhibition Assays : Measure IC values using enzyme-linked immunosorbent assays (ELISA).

- NF-κB Activation Studies : Luciferase reporter assays in macrophage cell lines (e.g., RAW 264.7) assess anti-inflammatory activity .

- Cytotoxicity Screening : MTT assays ensure derivatives do not impair cell viability at therapeutic concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.